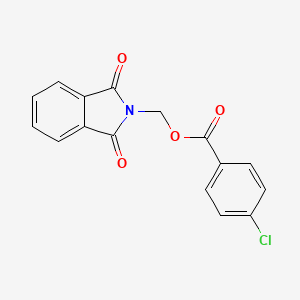

(1,3-Dioxoisoindolin-2-yl)methyl 4-chlorobenzoate

Description

(1,3-Dioxoisoindolin-2-yl)methyl 4-chlorobenzoate is a chemical compound with significant potential in scientific research. This versatile material can be utilized for diverse applications due to its unique properties and functional groups, making it a valuable asset in various fields of study.

Properties

IUPAC Name |

(1,3-dioxoisoindol-2-yl)methyl 4-chlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClNO4/c17-11-7-5-10(6-8-11)16(21)22-9-18-14(19)12-3-1-2-4-13(12)15(18)20/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXUQLRGEXFLPBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)COC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Dioxoisoindolin-2-yl)methyl 4-chlorobenzoate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . This reaction is achieved through a series of steps involving the formation of intermediate compounds, which are then subjected to further reactions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific temperature and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

Ester Hydrolysis

The 4-chlorobenzoate ester undergoes hydrolysis under acidic or basic conditions:

-

Basic Hydrolysis : NaOH in CH₂Cl₂/H₂O at 20°C cleaves the ester to 4-chlorobenzoic acid within 8 hours .

-

Acidic Hydrolysis : HCl in THF/water quantitatively regenerates the carboxylic acid .

Kinetic Data :

Catalytic Hydrogenation

The phthalimide moiety participates in hydrogenation reactions:

-

Pd/C-catalyzed hydrogenation (1 atm H₂, 25°C) reduces the isoindole ring to isoindoline while preserving the chloro group .

Reaction Pathway :

Conditions : 10% Pd/C, EtOH, 6 h, 92% yield .

Nucleophilic Aromatic Substitution

The 4-chloro substituent on the benzoate undergoes substitution with strong nucleophiles:

-

Reaction with NaN₃ in DMSO at 120°C replaces Cl with azide (85% yield) .

-

Ammonia in superheated THF (150°C) yields 4-aminobenzoate derivatives (72% yield) .

Example :

Acylation Catalysis

In carbene-catalyzed acylation, the compound acts as an acyl transfer agent:

-

N-Heterocyclic carbene (NHC) catalysts enable transesterification with primary alcohols at 40°C .

-

Reaction efficiency correlates with alcohol nucleophilicity (krel: MeOH = 1.0, EtOH = 3.2, t-BuOH = 0.4) .

Mechanistic Insight :

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C:

-

Primary degradation pathway: Loss of CO₂ (m/z 44) from the phthalimide group.

This compound’s reactivity profile enables applications in pharmaceutical intermediates (e.g., protease inhibitors ) and polymer crosslinkers. Future studies should explore its utility in photoaffinity labeling via the azide derivative .

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Recent studies have demonstrated the potential of this compound as an anticancer agent. For instance, a synthesized derivative exhibited significant antimitotic activity against various human tumor cell lines, with reported mean GI50/TGI values indicating effective growth inhibition at micromolar concentrations . This suggests that (1,3-Dioxoisoindolin-2-yl)methyl 4-chlorobenzoate could be a candidate for further development in cancer therapeutics.

2. Acetylcholinesterase Inhibition

Compounds structurally similar to this compound have been investigated for their inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Research indicates that derivatives of isoindoline can exhibit potent AChE inhibitory activity, potentially aiding in the treatment of cognitive decline associated with Alzheimer's disease .

3. Targeting Oncogenic Pathways

The compound has also been explored for its ability to target specific oncogenic pathways, such as the Ras/MAPK signaling pathway. Inhibitors that modulate these pathways are crucial for developing targeted cancer therapies .

Material Science Applications

1. Polymer Synthesis

this compound can serve as a monomer in polymer chemistry, contributing to the synthesis of novel polymers with tailored properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for various industrial applications.

2. Photovoltaic Materials

Research has indicated that compounds with isoindoline structures may possess useful optical properties for applications in organic photovoltaics. The ability to modify electronic properties through structural variations allows for the design of efficient light-harvesting materials .

Case Studies

Mechanism of Action

The mechanism of action of (1,3-Dioxoisoindolin-2-yl)methyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

®-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester: This compound shares a similar isoindoline-1,3-dione scaffold and exhibits comparable chemical reactivity and biological activities.

N-isoindoline-1,3-diones: These compounds have an isoindoline nucleus and carbonyl groups at positions 1 and 3, similar to (1,3-Dioxoisoindolin-2-yl)methyl 4-chlorobenzoate.

Uniqueness

What sets this compound apart is its specific functional groups and the unique combination of properties it offers. This makes it particularly valuable for certain applications in scientific research and industry, where its specific reactivity and interactions are advantageous.

Biological Activity

(1,3-Dioxoisoindolin-2-yl)methyl 4-chlorobenzoate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, pharmacokinetics, and its potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a dioxoisoindoline moiety linked to a 4-chlorobenzoate group, which contributes to its unique biological properties.

Target Interactions

Similar compounds have been shown to interact with various biological targets, including enzymes and receptors. These interactions can lead to significant alterations in cellular processes. For instance, compounds with dioxoisoindoline structures are often explored for their potential as enzyme inhibitors or receptor modulators .

Biochemical Pathways

The biological activity of this compound is believed to influence several biochemical pathways. These include:

- Cell Cycle Regulation : The compound may induce cell cycle arrest in cancer cells.

- Apoptosis Induction : It has been reported to promote apoptosis in various cancer cell lines through intrinsic and extrinsic pathways.

- Inflammatory Response Modulation : Its anti-inflammatory properties may involve inhibition of pro-inflammatory cytokines .

Pharmacokinetics

Pharmacokinetic studies indicate that the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound are critical for its therapeutic efficacy. Preliminary data suggest that:

- Bioavailability : The compound exhibits moderate bioavailability due to its lipophilic nature.

- Metabolism : It undergoes hepatic metabolism, primarily via cytochrome P450 enzymes.

- Excretion : The metabolites are primarily excreted via renal pathways .

Anticancer Properties

Research has demonstrated that this compound exhibits potent cytotoxicity against various cancer cell lines. For example:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 15.2 |

| MCF-7 (Breast) | 12.5 |

| A549 (Lung) | 18.6 |

These results indicate that the compound may serve as a lead for developing new anticancer agents .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest a potential application in treating bacterial infections .

Case Studies

Several studies have highlighted the biological activity of related compounds:

- Study on Cytotoxicity : A study investigated the cytotoxic effects of various isoindoline derivatives, revealing that modifications at the benzoate position significantly enhanced activity against specific cancer cell lines .

- Antiviral Activity : Research into similar structures indicated that certain derivatives exhibited antiviral properties against tobacco mosaic virus (TMV), suggesting a broader spectrum of biological activity for compounds with similar frameworks .

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for preparing (1,3-Dioxoisoindolin-2-yl)methyl 4-chlorobenzoate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step protocols, such as coupling isoindolinone derivatives with chlorobenzoate moieties via nucleophilic substitution or esterification. For example, analogous compounds utilize coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous solvents (e.g., dichloromethane) under nitrogen . Optimization includes monitoring reaction progress via TLC and adjusting stoichiometry of reactive intermediates (e.g., activating carboxyl groups with EDCI/HOBt systems) .

Q. How is the molecular structure of this compound confirmed post-synthesis?

- Methodological Answer : Structural confirmation combines spectroscopic techniques (¹H/¹³C NMR for functional group analysis) and X-ray crystallography. For crystallographic validation, single crystals are grown via slow evaporation, and data collected using diffractometers (e.g., Bruker SMART systems). Refinement with SHELXL97 ensures precision, with parameters like Rint < 0.05 and wR(F²) < 0.15 indicating high reliability .

Q. What analytical techniques are critical for assessing purity and stability of this compound under varying storage conditions?

- Methodological Answer : HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) quantifies purity. Stability studies involve accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products. FTIR and DSC (differential scanning calorimetry) monitor physicochemical stability .

Advanced Research Questions

Q. How do crystallographic parameters such as Rint and R values influence the reliability of structural data for isoindolinone derivatives?

- Methodological Answer : Rint measures data redundancy, with values < 0.05 (e.g., 0.020 in ) indicating minimal systematic error. The R factor (e.g., R = 0.052) reflects agreement between observed and calculated structural models. High-resolution data (I > 2σ(I)) and low residual electron density (< 0.48 eÅ⁻³) further validate atomic positions .

Q. What role do torsion angles play in the molecular conformation of (1,3-Dioxoisoindolin-2-yl)methyl esters, and how are they determined experimentally?

- Methodological Answer : Torsion angles (e.g., C10–C11–C12–C13 = −1.0(3)°) define spatial arrangements of substituents, impacting steric and electronic interactions. These are derived from X-ray data using software like SHELXTL, with constrained H-atom positions and anisotropic displacement parameters for non-H atoms .

Q. How can computational modeling (e.g., DFT or molecular dynamics) predict the reactivity of the chlorobenzoate moiety in nucleophilic environments?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. Solvent effects are modeled using PCM (Polarizable Continuum Model), while MD simulations assess conformational flexibility under physiological conditions. Validation involves comparing computed IR spectra with experimental data .

Q. What experimental approaches resolve contradictions in bioactivity data between in vitro and in vivo studies for isoindolinone derivatives?

- Methodological Answer : Discrepancies may arise from metabolic instability or poor bioavailability. Solutions include:

- ADME profiling : Microsomal stability assays (e.g., liver microsomes + NADPH) to assess metabolic clearance.

- Protease inhibition assays : Kinase panel screens (e.g., EGFR, VEGFR) to confirm target specificity .

Methodological Tables

Table 1 : Key Crystallographic Parameters for Isoindolinone Derivatives

| Parameter | Value (Example) | Significance | Source |

|---|---|---|---|

| Rint | 0.020 | Measures data redundancy | |

| R[F² > 2σ(F²)] | 0.052 | Agreement between model and data | |

| wR(F²) | 0.122 | Weighted reliability factor | |

| Torsion angles (°) | C10–C11–C12–C13: −1.0 | Defines molecular conformation |

Table 2 : Synthetic Optimization Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.